molecular formula C21H23F2N7O2 B2519229 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1049461-33-7

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2519229
CAS No.: 1049461-33-7
M. Wt: 443.459
InChI Key: JOGUCVKIZWAELZ-UHFFFAOYSA-N
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Description

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and multifaceted applications. This compound features a tetrazole ring attached to a difluorophenyl group, piperazine, and an ethoxyphenyl moiety. It has garnered significant interest due to its potential utility in pharmaceuticals and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide typically involves several steps:

  • Tetrazole Formation: : This can be achieved by cyclizing appropriate hydrazine derivatives with difluorophenyl-acetonitrile under acidic conditions.

  • Coupling Reaction: : The tetrazole derivative is then coupled with an ethoxyphenyl piperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: : While specific industrial production methods are proprietary, they often involve optimizing the synthetic steps mentioned above for large-scale production. This includes the use of automated reactors, efficient purification methods (like crystallization or chromatography), and stringent quality control measures to ensure batch consistency.

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo various redox reactions depending on the functional groups involved.

  • Substitution: : It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like difluorophenyl.

Common Reagents and Conditions

  • Oxidizing Agents: : Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: : Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: : Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used under controlled temperatures.

Major Products Formed: : The reactions generally lead to derivatives with modifications in the tetrazole or piperazine rings, offering potential new compounds for varied applications.

Scientific Research Applications

This compound has numerous applications across different fields:

  • Chemistry: : Used as a ligand in coordination chemistry, aiding in the synthesis of metal complexes.

  • Biology: : Employed in studies focusing on enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

  • Medicine: : Potential therapeutic agent in the development of anti-inflammatory and anti-cancer drugs.

  • Industry: : Utilized in the creation of specialty polymers and advanced material composites.

Mechanism of Action

Mechanism: : The precise mechanism of action depends on its specific application. Generally, it involves binding to specific molecular targets such as enzymes or receptors, altering their activity.

Molecular Targets and Pathways

  • Enzymes: : It can inhibit or activate enzymes by binding to their active sites.

  • Receptors: : It may modulate receptor activity, influencing signal transduction pathways.

Comparison with Similar Compounds

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:

  • 1-(3,4-difluorophenyl)-1H-tetrazole derivatives: : These share the core tetrazole ring but differ in additional functional groups.

  • Piperazine carboxamides: : These have varied substituents on the piperazine ring but may not have the combined tetrazole and difluorophenyl groups.

Conclusion

This compound stands out for its intricate structure and multifaceted utility in scientific research and industry. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable subject of study in modern chemistry and pharmaceuticals.

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Properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N7O2/c1-2-32-19-6-4-3-5-18(19)24-21(31)29-11-9-28(10-12-29)14-20-25-26-27-30(20)15-7-8-16(22)17(23)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGUCVKIZWAELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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